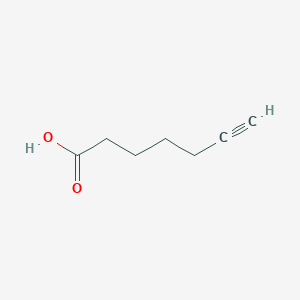

6-Heptynoic acid

Description

Significance of Alkynoic Acids in Organic Chemistry

Alkynoic acids are carboxylic acids that contain an alkyne functional group. yourdictionary.comwiktionary.org This class of molecules is of great interest in organic synthesis due to the reactivity of the carbon-carbon triple bond. The alkyne group can undergo a variety of reactions, including cycloadditions, cross-coupling reactions, and decarboxylative reactions, providing access to a wide range of more complex molecules. cymitquimica.comthieme-connect.com The presence of the carboxylic acid moiety offers another site for chemical modification, further enhancing their synthetic utility. chembk.com The intramolecular cycloisomerization of alkynoic acids, for instance, is a powerful method for constructing unsaturated lactone rings, which are common structural motifs in many biologically active molecules and natural products. researchgate.netmdpi.com

Overview of 6-Heptynoic Acid as a Versatile Synthetic Intermediate

This compound serves as a versatile synthetic intermediate due to its terminal alkyne and carboxylic acid functionalities. medchemexpress.com The terminal alkyne can react with various partners, such as azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles. medchemexpress.com The carboxylic acid group can be readily converted into other functional groups, such as esters and amides. biosynth.com This dual reactivity makes this compound a valuable building block for the synthesis of a wide range of organic molecules. chembk.comguidechem.com For example, it is used in the preparation of some novel triazole derivatives that have shown antiproliferative activity.

Historical Context of this compound Research and Development

Interdisciplinary Relevance of this compound in Chemical Biology and Materials Science

The applications of this compound extend beyond traditional organic synthesis into the interdisciplinary fields of chemical biology and materials science. In chemical biology, the alkyne group of this compound can be used as a "chemical handle" to tag and study biomolecules. For instance, it has been used to create analogues of cannabigerolic acid (CBGA) and tetrahydrocannabinolic acid (THCA) for further functionalization. researchgate.net It has also been employed in the synthesis of affinity resins for studying kinase inhibitors. sigmaaldrich.comsigmaaldrich.com In materials science, this compound is a precursor for the synthesis of fluorescent dyes, such as boradiazaindacenes (BODIPY dyes). sigmaaldrich.comsigmaaldrich.comfishersci.cathermofisher.comchemicalbook.com These dyes have applications in various imaging and sensing technologies. The ability to incorporate this alkynoic acid into polymers also opens up possibilities for creating new materials with tailored properties. biosynth.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H10O2 | chembk.combiosynth.comnih.gov |

| Molecular Weight | 126.15 g/mol | biosynth.comsigmaaldrich.comsigmaaldrich.comnih.gov |

| CAS Number | 30964-00-2 | biosynth.comsigmaaldrich.comsigmaaldrich.com |

| Density | 0.997 g/mL at 25 °C | chembk.combiosynth.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 93-94 °C at 1 mmHg | chembk.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.451 | chembk.comsigmaaldrich.comsigmaaldrich.com |

| Flash Point | 113 °C | biosynth.comsigmaaldrich.com |

| Solubility | Miscible with dimethylformamide. chembk.comguidechem.comfishersci.cachemicalbook.com Soluble in water, ethanol, and ether. chembk.comchembk.com | chembk.comguidechem.comfishersci.cachemicalbook.comchembk.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

hept-6-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCPMJGTZUVUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402600 | |

| Record name | 6-Heptynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30964-00-2 | |

| Record name | 6-Heptynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HEPTYNOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Heptynoic Acid and Its Derivatives

Established Synthetic Pathways for 6-Heptynoic Acid

The preparation of this compound can be achieved through several established routes, each with distinct starting materials and reaction conditions. The most prominent methods involve the functionalization of a seven-carbon chain or the oxidative cleavage of a cyclic precursor.

Preparation via Heptyne and Hydrated Zinc Salts

One documented method for the synthesis of this compound involves the reaction of heptyne with a hydrated zinc salt in an alkaline environment. chembk.com This pathway leverages the terminal alkyne functionality of heptyne as a reactive handle for introducing the carboxylic acid group. While specific mechanistic details and yields are not extensively reported in readily available literature, the use of zinc salts is known in various organic transformations, potentially as catalysts or promoters. google.com The alkaline conditions are necessary to facilitate the reaction, likely involving the deprotonation of the terminal alkyne.

Cyclohexyne (B14742757) Conversion and Subsequent Oxidation

An alternative pathway to this compound begins with cyclohexyne. chembk.com The process involves an initial addition reaction between cyclohexyne and sodium hydroxide (B78521) solution to produce cyclohexynol. chembk.com This intermediate alcohol is then subjected to an oxidation step, which cleaves the cyclic structure to yield the linear this compound. chembk.com The oxidation of cyclic alcohols or ketones to form dicarboxylic or omega-functionalized acids is a known strategy in organic synthesis. Catalysts for the oxidation of cyclohexane, a related cyclic compound, often involve transition metals like cobalt and chromium, which facilitate the conversion to cyclohexanol (B46403) and cyclohexanone, potential precursors for the final acid product. google.com

Comparative Analysis of Synthesis Efficiency and Yield

For instance, a synthetic route for a capsaicin (B1668287) derivative starting from this compound reported a yield of 78% for that specific transformation, indicating that this compound can be a high-yielding precursor in subsequent reactions. google.com The choice between the heptyne-based method and the cyclohexyne oxidation route would depend on the accessibility of the respective starting materials and the laboratory's capacity to handle the specific reaction conditions, such as the oxidative cleavage step.

Table 1: Qualitative Comparison of Synthetic Pathways to this compound

| Feature | Preparation via Heptyne | Cyclohexyne Conversion & Oxidation |

| Starting Material | Heptyne | Cyclohexyne |

| Key Reagents | Hydrated zinc salt, base | Sodium hydroxide, oxidizing agent |

| Number of Steps | Typically a one-pot reaction | Two distinct steps (hydroxylation, oxidation) |

| Key Transformation | Carboxylation of a terminal alkyne | Oxidative ring-opening of a cyclic alcohol |

| Potential Advantages | Potentially fewer steps | Utilizes cyclic precursors |

| Potential Challenges | Control of regioselectivity and side reactions | Harsh oxidative conditions may be required |

Advanced Strategies for this compound Derivatives

The terminal alkyne and carboxylic acid functionalities of this compound make it an ideal starting point for the synthesis of various derivatives. These derivatives are employed as chemical tools and intermediates in more complex molecular architectures.

Synthesis of 6-Heptynoic Acyl Chloride

The conversion of this compound to its acyl chloride is a fundamental derivatization, as the acyl chloride is a highly reactive intermediate for forming esters, amides, and other carbonyl compounds. This transformation is typically achieved using standard chlorinating agents.

One common method involves dissolving this compound in an inert solvent like dichloromethane (B109758) and treating it with oxalyl chloride under an inert atmosphere. rsc.org Another widely used reagent is thionyl chloride (SOCl₂), often in a solvent such as benzene (B151609) with a catalytic amount of dimethylformamide (DMF). prepchem.com The reaction with thionyl chloride can be performed at room temperature and then gently heated to ensure completion. prepchem.com Less commonly, phosphorus pentachloride (PCl₅) can also be used for this conversion. google.com The resulting 6-heptynoic acyl chloride is often used immediately in the next synthetic step without purification due to its reactivity. prepchem.com

Table 2: Reagents for the Synthesis of 6-Heptynoic Acyl Chloride

| Reagent | Typical Conditions | Reference |

| Oxalyl Chloride | Dichloromethane, inert atmosphere | rsc.org |

| Thionyl Chloride (SOCl₂) | Benzene or Dichloromethane, cat. DMF, room temp to 55-60°C | prepchem.com |

| Phosphorus Pentachloride (PCl₅) | Toluene or other inert solvent | google.com |

Derivatization to Phosphonic Acid Analogues

The synthesis of phosphonic acid analogues of this compound introduces a phosphonate (B1237965) group, which can mimic phosphate (B84403) groups in biological systems or be used for further chemical modifications. One general strategy involves the chain elongation of a pentanoic diacid monoalkylester with a deprotonated methylphosphonic acid ester. google.com This builds a carbon chain with a terminal phosphonate group, analogous to the structure of this compound. google.com

Another approach involves coupling this compound itself to a molecule containing a phosphonate moiety. For example, this compound can be esterified with nucleosides in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form complex phosphonate derivatives. researchgate.net These syntheses demonstrate the utility of this compound as a building block for creating larger, functionalized molecules containing phosphonic acid groups.

Enantioselective Synthesis of Chiral Derivatives

The development of synthetic methodologies to produce enantiomerically pure derivatives of this compound is a significant area of research, driven by the demand for chiral building blocks in the pharmaceutical and fine chemical industries. These methods are designed to control the stereochemistry at specific carbon atoms, leading to the formation of a single enantiomer, which is often crucial for biological activity.

One notable approach involves the use of chiral auxiliaries. For instance, chiral oxazolidinones have been employed in the synthesis of triple-bond-containing chiral acid derivatives. In a method analogous to the synthesis of other chiral alkynoic acids, a chiral oxazolidinone can be first alkylated and then reacted with a pent-2-ynyl group. Subsequent removal of the chiral auxiliary yields the chiral acid. google.com Another strategy utilizes chiral amines, such as (R)-(+)-1-(1-naphthyl)ethylamine, to resolve racemic mixtures of heptynoic acid derivatives, a critical step for producing pharmacologically active intermediates. vulcanchem.com

Asymmetric 1,4-addition reactions have also proven effective. In one study, the chiral synthon (R)-3-isopropenyl-6-heptenoic acid was synthesized with an 86% enantiomeric excess (ee). cdnsciencepub.comcdnsciencepub.com This was achieved through the asymmetric 1,4-addition of isopropenylmagnesium bromide to an l-ephedrine amide derived from (E)-2,6-heptadienoic acid, followed by base hydrolysis. cdnsciencepub.com

Furthermore, enzymatic resolutions offer a powerful tool for obtaining enantiomerically pure compounds. Lipases, such as Candida rugosa lipase, have been used in the kinetic resolution of esters of related chiral acids. google.com This biocatalytic approach takes advantage of the enzyme's ability to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus enriched.

The synthesis of chiral hydroxy derivatives is also of significant interest. For example, (6S)-6-hydroxyheptanoic acid has been explored as an intermediate in the synthesis of statins, which require specific stereochemistry for their cholesterol-lowering efficacy. The synthesis can involve the oxidation of 6-heptenoic acid to an epoxide, followed by acid-catalyzed hydrolysis, though the stereochemical outcome can vary.

A synthetic route to produce a HETE (hydroxyeicosatetraenoic acid) analog on a multigram scale starting from this compound has been developed. nih.gov This multi-step synthesis involves the conversion of this compound to an iodo acid, followed by amidation, hydroboration, and coupling with a chiral alcohol, (R)-1-octyn-3-ol, to introduce the desired stereocenter. nih.gov

Below is a table summarizing selected enantioselective methods for synthesizing derivatives of heptanoic acid, which are analogous to or can be adapted for this compound.

| Method | Chiral Source/Catalyst | Derivative Synthesized | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield |

| Asymmetric 1,4-Addition | l-ephedrine amide | (R)-3-isopropenyl-6-heptenoic acid | 86% ee | - |

| Resolution with Chiral Amine | (R)-(+)-1-(1-naphthyl)ethylamine | Resolved heptynoic acid derivatives | - | - |

| Enzymatic Resolution | Candida rugosa lipase | (S)-2-methyl-4-hexynoic acid | 97.6% ee | 85.4% |

| Coupling with Chiral Alcohol | (R)-1-octyn-3-ol | (6Z,10R)-10-(tert-Butyldimethylsiloxy)pentadec-6-en-8-ynal | - | 80% (coupling step) |

Reactivity and Mechanistic Studies of 6 Heptynoic Acid Transformations

Carboxylic Acid Functional Group Chemistry

The carboxylic acid moiety of 6-heptynoic acid undergoes typical reactions such as esterification and amidation, providing a handle for linking the molecule to alcohols or amines.

Esterification Reactions and Alkynyl Ester Formation

The carboxylic acid group of this compound can be readily converted into esters through various established methods. These reactions are fundamental for creating more complex molecules where the alkyne group is preserved for subsequent transformations.

One common method is the Steglich esterification, which utilizes a carbodiimide (B86325), such as N,N'-Dicyclohexylcarbodiimide (DCC), and an acylation catalyst like 4-(Dimethylamino)pyridine (DMAP). For example, maytansinol (B1676226) has been esterified with this compound using DCC and DMAP in the presence of zinc chloride to yield the corresponding alkynyl ester with a 66% yield. unimi.it

Another prevalent coupling agent is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), often used in conjunction with DMAP. This combination has been successfully employed in the synthesis of various esters. For instance, the esterification of this compound with a specific oxetane (B1205548) alcohol proceeded in the presence of EDC·HCl and DMAP to afford the product in a high yield of 97%. skemman.is Similarly, this reagent system has been used to attach this compound to nucleoside analogues. The esterification of a protected guanosine (B1672433) derivative yielded the 5'-O-ester in 78% yield, while the reaction with acyclovir (B1169) produced the corresponding ester in 43% yield. unimi.it

| Alcohol Substrate | Coupling Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Maytansinol | DCC, DMAP, ZnCl₂ | DCM (+10% DMF) | 66% | unimi.it |

| Oxetane alcohol | EDC·HCl, DMAP | CH₂Cl₂ | 97% | skemman.is |

| Protected Guanosine | EDC·HCl, DMAP, TEA | DCM | 78% | unimi.it |

| Acyclovir | EDC·HCl, DMAP, TEA | DCM/DMF | 43% | unimi.it |

Amide Bond Formation via Coupling Reagents (e.g., EDC·HCl, DMAP)

The formation of an amide bond is another crucial transformation of the carboxylic acid group of this compound, enabling its conjugation to primary and secondary amines. Carbodiimide-based coupling reagents are central to this process. The terminal carboxylic acid can be activated to form a stable amide bond with primary amines. medchemexpress.com

A standard protocol involves the use of EDC·HCl as the coupling agent and DMAP as a catalyst. In one synthetic procedure, this compound was reacted with (S)-4-isopropyl-1,3-thiazolidine-2-thione using EDC·HCl and DMAP in dichloromethane (B109758) (CH₂Cl₂) at room temperature to form the target amide. ub.edu The reaction was stirred for 8 hours to ensure completion. ub.edu In a similar application, this compound was coupled to an amine by first cooling the reaction mixture to 0°C before adding EDC·HCl and DMAP, followed by stirring at room temperature for 3 hours. google.com

The efficiency of these coupling reactions, especially with electron-deficient amines, can be sluggish. nih.gov To improve yields and reaction rates, a catalytic amount of a reagent like 1-Hydroxybenzotriazole (HOBt) can be added. nih.gov The proposed mechanism involves the reaction of the carboxylic acid with EDC in the presence of HOBt to form a reactive HOBt ester. nih.gov DMAP then acts as an acyl transfer agent, creating a highly reactive acyliminium ion intermediate, which readily reacts with the amine to form the stable amide bond. nih.gov

| Amine Substrate | Coupling Reagents | Reaction Conditions | Reference |

|---|---|---|---|

| (S)-4-isopropyl-1,3-thiazolidine-2-thione | EDC·HCl, DMAP | CH₂Cl₂, Room Temp, 8h | ub.edu |

| Dipeptide-like compound | EDC·HCl, DMAP | 0°C then Room Temp, 3.5h | google.com |

Terminal Alkyne Functional Group Chemistry

The terminal alkyne of this compound is a versatile functional group that participates in a variety of powerful coupling reactions, most notably "click chemistry" reactions.

Click Chemistry Reactions

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. For this compound, the terminal alkyne is the key player in these transformations.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the most prominent click reaction. rsc.org It involves the reaction between a terminal alkyne, such as the one in this compound, and an azide-containing molecule in the presence of a copper(I) catalyst. rsc.orgnih.gov This reaction is highly specific, producing a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govresearchgate.net

This reaction has been utilized to incorporate this compound into larger structures. For example, it has been used as a submonomer, along with an azide-functionalized co-monomer, to construct oligo(triazole amide)s. rsc.org In solid-phase synthesis, the CuAAC step was quantitative and required only one hour to complete. rsc.org The alkyne group on this compound provides a reliable handle for forming these triazole linkages with various azide-bearing molecules. medchemexpress.com

The thiol-yne reaction is another powerful click chemistry transformation that involves the coupling of a thiol with an alkyne. This reaction typically proceeds via a radical-mediated mechanism, often initiated by UV light in the presence of a photoinitiator. core.ac.uk

The thiol-yne coupling has been effectively used to bridge disulfide bonds in peptides and protein fragments using this compound. In one study, the disulfide bond in a Fab fragment was successfully re-bridged with this compound. core.ac.uk The reaction was carried out over 4 hours with UV irradiation, using a radical initiator. core.ac.uklookchem.com This photochemical approach creates a stable thioether linkage. lookchem.com A similar strategy was applied to re-bridge the disulfide bond in the peptide pressinoic acid with this compound, with the successful formation of the bridge confirmed by the absence of olefinic protons in the NMR spectrum. The preserved carboxylic acid functionality on the this compound linker offers a valuable attachment point for further modifications. lookchem.com

| Reaction Type | Reactant | Key Reagents/Conditions | Application | Reference |

|---|---|---|---|---|

| CuAAC | Azide-bearing submonomer | Copper(I) catalyst | Synthesis of oligo(triazole amide)s | rsc.org |

| Thiol-Yne Coupling | Reduced disulfide (thiols) in Fab fragment | UV irradiation, radical initiator (LAP) | Disulfide bond re-bridging | core.ac.uklookchem.com |

| Thiol-Yne Coupling | Reduced disulfide (thiols) in Pressinoic acid | Photo-mediated | Peptide disulfide re-bridging |

Cycloaddition Reactions (General)

This compound, possessing a terminal alkyne, is a versatile substrate for various cycloaddition reactions. One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. For instance, this compound can be coupled with azides to form triazole-containing products. nih.govresearchgate.netresearchgate.net This methodology has been utilized in the synthesis of chemical probes, such as dopamine (B1211576) heptynamide, where the alkyne group of this compound is reacted with an azide-functionalized molecule. pepperdine.edu The resulting triazole serves as a stable linker.

In the context of solid-phase synthesis, this compound has been employed in the construction of oligo(triazole amide)s. nih.gov The synthesis involves a repeated cycle of amine-carboxylic acid coupling and CuAAC, where the alkyne of this compound reacts with an azido-submonomer. nih.gov

Furthermore, 2-alkynoic acids, a related class of compounds, can participate as dienophiles in Diels-Alder cycloadditions. researchgate.net Boronic acid catalysis has been shown to activate these unsaturated carboxylic acids for [4+2] cycloaddition with various dienes, leading to cyclohexadienyl carboxylic acids. researchgate.net While this specific application to this compound is not detailed, it highlights the potential of the alkyne functionality in cycloaddition chemistry. The (2S)-2-amino derivative of this compound is also noted for the ability of its alkyne group to participate in cycloadditions. cymitquimica.com

Cross-Coupling Reactions (General)

The terminal alkyne of this compound and its derivatives makes it a suitable partner in various cross-coupling reactions. While specific examples directly involving this compound are not extensively detailed in the provided search results, the reactivity of its functional groups is well-established for such transformations. For instance, the chloroalkene moiety in a related compound, 6-chloro-6-heptenoic acid, is highlighted for its utility in Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives.

The N-hydroxyphthalimide (NHPI) ester of 6-heptenoic acid has been used as a radical-clock probe in photocatalytic decarboxylative C(sp3)-O coupling reactions with phenols. epfl.ch Similarly, it has been used in photocatalytic decarboxylative coupling with polyfluoroaryl nucleophiles. nih.gov In these reactions, the intermediacy of an alkyl radical is suggested by the formation of a 5-exo-trig cyclized product. epfl.chnih.gov

The synthesis of N-Boc-protected 6-alkynyl-3,4-dihydro-2H-pyridines, which can be derived from reactions analogous to those involving this compound, often starts with Sonogashira coupling of lactam-derived enol triflates or phosphates. acs.org This highlights a common cross-coupling strategy for introducing the alkynyl group.

Heterofunctionalization of Alkyne C≡C Bonds

Heterofunctionalization involves the addition of two different heteroatoms across a multiple bond. The terminal alkyne of this compound is a prime site for such reactions. While specific studies on this compound are limited in the search results, general principles of alkyne heterofunctionalization are applicable.

Catalytic anti-Markovnikov hydration of terminal alkynes, for example, is a method to produce aldehydes. tum.de This reaction adds a hydrogen and a hydroxyl group across the alkyne. Another related transformation is the hydrophosphinylation of terminal alkynes, which involves the addition of a P-H bond across the C≡C bond. royalsocietypublishing.org

Microwave-assisted methods have been developed for the heterofunctionalization of alkynes, including the addition of carboxylic acids to terminal alkynes to form enol esters, catalyzed by ruthenium complexes. researchgate.net Zirconium-catalyzed heterofunctionalization has also been explored for terminal alkynes. buildmona.de Furthermore, organocatalyzed enantioselective α-heterofunctionalization represents another avenue for the transformation of alkynes. ua.es

Intramolecular Cyclization Studies

Metal-Catalyzed Cyclization of Alkynoic Acids

The intramolecular cyclization of alkynoic acids is a powerful method for synthesizing unsaturated lactones, which are important structural motifs. mdpi.com Various transition metals, including gold, palladium, platinum, and copper, have been shown to catalyze these reactions. mdpi.commdpi.comuniovi.es

Gold catalysts, in particular, have been employed for the cyclization of alkynoic acids. For instance, AuCl has been used to cyclize bromo-substituted alkynoic acids, such as 6-bromo-5-hexynoic acid, to the corresponding Z-bromoenol lactones. mdpi.com A dinuclear gold(I) complex has also been reported for the regio- and stereoselective cyclization of 7-bromo-6-heptynoic acid. mdpi.com In some cases, gold-catalyzed cyclization of alkynoic acids can be part of a domino reaction sequence to produce more complex molecules. rsc.org

Palladium catalysts are also effective for these transformations. mdpi.com For example, a palladium-catalyzed intramolecular reaction of carboxylic acids and alkynes has been developed to provide vinyl dioxanones. acs.org Palladium-catalyzed 5-endo-dig cyclization-intramolecular olefin insertion cascades of alkynoic acids bearing a tethered enone moiety have also been reported. rsc.org

Copper(I) bromide has been used to catalyze the cyclization of γ-alkynoic acids into γ-alkylidene butyrolactones. mdpi.com However, attempts to extend this protocol to the cyclization of this compound to form a seven-membered ring enol-lactone in aqueous media were unsuccessful. mdpi.com

Substrate Selectivity in Cyclization Reactions (e.g., vs. 4-pentynoic acid, 5-hexynoic acid)

The outcome of metal-catalyzed cyclization of alkynoic acids is highly dependent on the chain length of the substrate, which dictates the size of the resulting ring. Generally, the formation of five- and six-membered rings is favored over seven-membered rings.

Studies have shown that while 4-pentynoic acid and 5-hexynoic acid can undergo cyclization to form five- and six-membered lactones, respectively, under certain conditions, this compound often shows lower reactivity or fails to cyclize. mdpi.comiastate.edu For example, in a study using a supramolecular gold catalyst, 4-pentynoic acid underwent quantitative conversion, while 5-hexynoic acid showed only partial cyclization, and this compound was completely inactive. iastate.edu This highlights a significant substrate selectivity based on the tether length between the carboxylic acid and the alkyne.

The regioselectivity of the cyclization (exo- vs. endo-dig) is also influenced by the substrate structure and reaction conditions. nih.gov For smaller rings (5-11 members), exo-products are typically favored, while larger rings (12-15 members) tend to give endo-products. nih.gov Computational studies on cationic cyclizations involving alkynes have also shown that the position of the alkyne (terminal vs. internal) can determine the ring size, with terminal alkynes favoring six-membered rings. researchgate.netresearchgate.net

The table below summarizes the reactivity of different alkynoic acids in cyclization reactions based on the provided search results.

| Alkynoic Acid | Catalyst/Conditions | Outcome | Reference |

| 4-Pentynoic Acid | Supramolecular Gold Catalyst | Quantitative Conversion to 5-membered lactone | iastate.edu |

| 5-Hexynoic Acid | Supramolecular Gold Catalyst | Partial Cyclization to 6-membered lactone | iastate.edu |

| This compound | Supramolecular Gold Catalyst | Inactive | iastate.edu |

| 4-Pentynoic Acid | CuBr in tBuOH/H₂O | Efficient transformation to γ-alkylidene butyrolactones | mdpi.com |

| 5-Hexynoic Acid | CuBr in tBuOH/H₂O | Failed to cyclize | mdpi.com |

| This compound | CuBr in tBuOH/H₂O | Failed to cyclize | mdpi.com |

| 5-Hexynoic Acid | CuBr in acetonitrile | Cyclization occurred | mdpi.com |

Influence of Catalytic Systems and Solvent Environments on Cyclization Outcomes

The choice of catalyst and solvent plays a crucial role in the efficiency and selectivity of the intramolecular cyclization of alkynoic acids.

Catalytic Systems: Different metal catalysts exhibit varying activities and selectivities. For instance, while a supramolecular gold catalyst showed high activity for the cyclization of 4-pentynoic acid, its effectiveness diminished with increasing chain length, rendering it inactive for this compound. iastate.edu In contrast, certain palladium complexes have been shown to catalyze the cyclization of internal alkynoic acids where gold complexes were ineffective. rsc.org The ligands associated with the metal center also have a significant impact. For example, in gold-catalyzed cyclizations, the choice of ligand can influence the reaction's performance in different solvents. rsc.org

Solvent Environments: The solvent can dramatically affect the reaction yield and selectivity. In a study on the cyclization of 4-pentynoic acid with a supramolecular gold catalyst, the reaction proceeded smoothly in nonpolar benzene (B151609), but the yield progressively decreased in more polar solvents like chloroform, methanol (B129727), and DMSO. iastate.edu This suggests that non-covalent interactions between the substrate and the catalyst's framework, which are disrupted by polar solvents, are critical for catalysis. iastate.edu

In some cases, the solvent can determine whether a reaction proceeds at all. For example, the copper-catalyzed cyclization of 5-hexynoic acid failed in a tBuOH/water mixture but was successful in acetonitrile. mdpi.com The use of aqueous media is an area of active research, with some catalytic systems designed to function in water or aqueous buffers. mdpi.comcore.ac.uk

The table below illustrates the effect of solvent on the cyclization of 4-pentynoic acid.

| Solvent | Yield (%) | Reference |

| Benzene | Quantitative | iastate.edu |

| Benzene/Chloroform | Lowered Yield | iastate.edu |

| Benzene/Methanol | Lowered Yield | iastate.edu |

| Benzene/DMSO | 6% | iastate.edu |

Oxidation and Reduction Pathways of this compound

The reactivity of this compound is largely dictated by its two functional groups: the terminal alkyne and the carboxylic acid. The terminal alkyne, in particular, is susceptible to a variety of oxidation and reduction transformations, allowing for the synthesis of diverse molecular structures. These reactions typically involve the cleavage or saturation of the carbon-carbon triple bond.

Oxidation of this compound

The oxidation of this compound can proceed via several pathways, primarily involving the cleavage of the alkyne triple bond. The specific products formed are dependent on the oxidizing agent and the reaction conditions employed.

Ozonolysis: This is a powerful method for cleaving unsaturated carbon-carbon bonds. wikipedia.org When terminal alkynes like this compound undergo ozonolysis, the triple bond is completely broken. chemistrysteps.com The reaction proceeds through an unstable molozonide intermediate, which rearranges to an ozonide. Subsequent workup, typically with water, hydrolyzes the intermediate, leading to the formation of a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal alkyne carbon. chemistrysteps.com For this compound, this results in the formation of pimelic acid.

Permanganate (B83412) Oxidation: Potassium permanganate (KMnO₄) is a strong oxidizing agent that can also cleave the alkyne triple bond. aakash.ac.in The outcome of the reaction is highly dependent on the conditions. Under strong conditions (e.g., hot, basic, or acidic KMnO₄), the alkyne undergoes oxidative cleavage to produce a carboxylic acid and, because it is a terminal alkyne, carbon dioxide. chemistrysteps.comquora.com Initially, formic acid may form from the terminal carbon, but it is typically oxidized further to carbon dioxide under the strong reaction conditions. quora.com

Under milder, neutral conditions, the oxidation can be stopped at the vicinal diketone stage, yielding 6,7-dioxoheptanoic acid. aakash.ac.inquora.com This reaction, sometimes known as Baeyer's test, involves the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. aakash.ac.in

Table 1: Oxidation Reactions of this compound

| Reaction Type | Reagents & Conditions | Major Product(s) | General Outcome |

|---|---|---|---|

| Ozonolysis | 1. O₃ 2. H₂O | Pimelic acid, Carbon dioxide | Cleavage of C≡C bond |

| Strong Permanganate Oxidation | Hot, basic/acidic KMnO₄ | Pimelic acid, Carbon dioxide | Cleavage of C≡C bond |

| Mild Permanganate Oxidation | Neutral, aqueous KMnO₄ (Baeyer's Reagent) | 6,7-Dioxoheptanoic acid | Formation of a vicinal diketone |

Reduction of this compound

The reduction of the alkyne group in this compound can be controlled to produce either the corresponding alkene or the fully saturated alkane. The choice of catalyst is crucial for achieving the desired product.

Partial Reduction to (Z)-6-Heptenoic Acid: The stereoselective conversion of an alkyne to a cis-(Z)-alkene is a valuable transformation. This is commonly achieved through catalytic hydrogenation using a "poisoned" or deactivated catalyst. The Lindlar catalyst, which consists of palladium supported on calcium carbonate (or barium sulfate) and treated with a catalyst poison such as lead acetate (B1210297) or quinoline, is highly effective for this purpose. quora.comskemman.is The poison deactivates the catalyst just enough to prevent over-reduction of the initially formed alkene to an alkane. skemman.is This method ensures a syn-addition of hydrogen across the triple bond, resulting in the formation of (Z)-6-heptenoic acid with high stereoselectivity. diva-portal.org

Complete Reduction to Heptanoic Acid: To achieve full saturation of the triple bond, a more active catalyst system is required. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) will reduce the alkyne completely to the corresponding alkane. The reaction proceeds through the alkene intermediate, which is immediately reduced further under these conditions to yield heptanoic acid.

Table 2: Reduction Reactions of this compound

| Reaction Type | Reagents & Conditions | Major Product | Selectivity |

|---|---|---|---|

| Partial Hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃, quinoline) | (Z)-6-Heptenoic acid | Stereoselective for cis-alkene |

| Complete Hydrogenation | H₂, Pd/C or PtO₂ | Heptanoic acid | Full saturation to alkane |

Applications of 6 Heptynoic Acid in Organic Synthesis and Functional Materials

As a Building Block and Precursor in Fine Chemical Synthesis

The dual functionality of 6-heptynoic acid makes it a valuable starting material for the synthesis of complex molecules, including fluorescent dyes and heterocyclic compounds. Its terminal alkyne group is particularly useful for "click chemistry" reactions, which are known for their high efficiency and selectivity. thermofisher.com

This compound is a key precursor in the synthesis of alkyne-functionalized Boradiazaindacene (BODIPY) dyes. sigmaaldrich.comsigmaaldrich.com These dyes are highly regarded for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The synthesis typically involves the condensation of this compound with pyrrole (B145914) derivatives to form a dipyrromethane intermediate, which is then oxidized and complexed with a boron trifluoride (BF₃) source. sigmaaldrich.com

The terminal alkyne group introduced via this compound provides a reactive handle for further functionalization of the BODIPY core. This allows for the attachment of BODIPY dyes to various biomolecules and materials through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This approach has been successfully employed to create fluorescent probes for biological imaging and sensing applications.

Table 1: Synthesis of Alkyne-Functionalized BODIPY Dyes

| Reactant 1 | Reactant 2 | Key Reagents | Product | Application |

|---|---|---|---|---|

| This compound | Pyrrole Derivative | Oxidizing Agent, BF₃•OEt₂ | Alkyne-Functionalized BODIPY Dye | Fluorescent Labeling |

| Alkyne-BODIPY | Azide-Modified Biomolecule | Copper(I) Catalyst | BODIPY-Biomolecule Conjugate | Bioimaging |

The terminal alkyne of this compound is instrumental in the synthesis of a variety of fluorescent dye conjugates through click chemistry. thermofisher.com This reaction allows for the covalent attachment of the alkyne-containing molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage. This methodology is widely used to label biomolecules, such as proteins and nucleic acids, with fluorescent reporters for visualization and tracking in biological systems. medchemexpress.comnih.gov

For instance, this compound can be incorporated into a larger molecule, which is then "clicked" onto a fluorescent dye that has been modified with an azide group. This strategy enables the precise and efficient labeling of target molecules, facilitating advancements in cellular imaging and diagnostics. setabiomedicals.com

This compound serves as a precursor in the synthesis of various heterocyclic compounds, such as lactones and pyridines. The carboxylic acid functionality can undergo intramolecular cyclization reactions to form lactones, which are cyclic esters. wikipedia.org Specifically, through various synthetic routes, the terminal alkyne can be hydrated or otherwise functionalized to introduce a hydroxyl group at a suitable position, leading to the formation of a lactone ring. organic-chemistry.orgnih.gov

Furthermore, the carbon chain of this compound can be incorporated into the synthesis of substituted pyridines, a class of nitrogen-containing heterocyclic compounds with diverse applications in pharmaceuticals and materials science. wikipedia.orgbaranlab.orggcwgandhinagar.com While direct cyclization is not typical, the functional groups of this compound can be manipulated through multi-step syntheses to construct the pyridine (B92270) ring.

In Natural Product Synthesis and Modification

The structural features of this compound make it a valuable synthon in the total synthesis and modification of complex natural products, particularly those with therapeutic potential.

This compound is a recognized precursor in the total synthesis of Epothilone (B1246373) B and D, a class of potent anticancer natural products. sigmaaldrich.comsigmaaldrich.com These macrolides function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. In the synthetic pathway towards these complex molecules, a key fragment is often derived from precursors containing a terminal alkyne, for which this compound or its derivatives can serve as the starting material. The alkyne moiety allows for the construction of the carbon skeleton through various coupling reactions.

In the field of targeted cancer therapy, this compound has potential applications as a component of the linker in antibody-drug conjugates (ADCs), specifically with maytansinoid payloads. biochempeg.comcreative-biolabs.com Maytansinoids are highly cytotoxic agents that, when attached to a monoclonal antibody via a linker, can be selectively delivered to cancer cells. nih.gov

The terminal alkyne of this compound provides an ideal attachment point for conjugation to an azide-modified antibody or drug through click chemistry. nih.gov This creates a stable and specific linkage, ensuring that the potent maytansinoid is released only at the target site, thereby minimizing systemic toxicity. rsc.org The length and flexibility of the heptynoic acid chain can also be advantageous in ensuring the proper spatial orientation of the drug for effective interaction with its target.

Derivatization of Natural Product Scaffolds

This compound serves as a crucial building block for the chemical modification, or derivatization, of complex natural product scaffolds. Its bifunctional nature, possessing both a terminal alkyne and a carboxylic acid, allows it to act as a versatile linker. The terminal alkyne group, in particular, provides a reactive handle for "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, enabling the covalent attachment of probes, tags, or other functional molecules.

Research has demonstrated the use of this compound in the synthesis of derivatives of potent natural products like epothilone B and D. sigmaaldrich.comsigmaaldrich.com In these syntheses, the this compound moiety is incorporated into the molecular structure to introduce a terminal alkyne. This alkyne can then be used for subsequent modifications. For instance, it has been employed to fluorescently modify an azido-functionalized analogue of epoxomicin (B1671546), a natural proteasome inhibitor. sigmaaldrich.com This strategy facilitates the creation of activity-based probes to study the targets and mechanisms of action of these complex biomolecules. sigmaaldrich.com

Development of Affinity Resins (e.g., Hymenialdisine (B1662288) and Aldisine Resins)

A significant application of this compound is in the development of affinity resins for biochemical research, particularly for the study of protein-ligand interactions. It has been instrumental in the synthesis of affinity resins for hymenialdisine (HMD) and aldisine (AD), marine sponge-derived natural products known to be potent kinase inhibitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

In this context, this compound functions as a linker arm. The carboxylic acid end of the molecule is used to form a covalent bond (typically an amide bond) with an amine group on the natural product scaffold (e.g., hymenialdisine). The terminal alkyne at the other end of the linker is then used to attach this natural product-linker conjugate to a solid support, such as a resin bead that has been functionalized with an azide group. The resulting affinity resin, with the natural product immobilized on its surface, can be used in affinity chromatography experiments to isolate and identify specific binding partners, such as kinases, from complex biological samples like cell lysates. sigmaaldrich.com This approach was detailed in a study on the synthesis and target identification of hymenialdisine analogs, which explored the broader application of the HMD scaffold for targeting various kinases. sigmaaldrich.comsigmaaldrich.com

Applications in Polymer Science

The unique structure of this compound makes it a valuable component in the synthesis and functionalization of advanced polymer materials.

This compound can be readily converted into various monomers for polymer production. The carboxylic acid group can be esterified with different alcohols to produce a family of alkynyl esters. sigmaaldrich.comsigmaaldrich.com These esters, containing a polymerizable group and a pendant alkyne functionality, can serve as monomers in various polymerization reactions. The presence of the terminal alkyne in the resulting polymer provides a site for further chemical modification.

A key application in polymer science is the use of this compound to create functionalized lactone monomers. Alkynoic acids can undergo cyclization to form enol lactones. sigmaaldrich.com This transformation converts the linear this compound into a cyclic monomer suitable for Ring-Opening Polymerization (ROP). ROP is a powerful and widely used method for producing polyesters with well-defined structures and molecular weights. sci-hub.seyoutube.com

By using a lactone monomer derived from this compound, it is possible to synthesize aliphatic polyesters where the polymer backbone is decorated with pendant alkyne groups. These functional groups are highly desirable as they allow for tailoring the physical and chemical properties of the resulting polyester (B1180765). sci-hub.se

Lactone monomers bearing the alkyne functionality from this compound can be copolymerized with other, more common, cyclic ester monomers such as ε-caprolactone or lactide. ibm.com This copolymerization approach allows for precise control over the polymer's final properties. By varying the ratio of the functionalized monomer to the non-functionalized monomer in the reaction feed, chemists can control the density of pendant alkyne groups along the polyester chain.

This level of control is crucial for dictating the polymer architecture and tailoring its characteristics, such as hydrophilicity, degradation rate, and capacity for subsequent functionalization. The ability to introduce a specific number of reactive sites enables the creation of materials designed for specific applications, from drug delivery scaffolds to advanced coatings.

The true versatility of incorporating this compound into polymers lies in the potential for post-polymerization modification. The pendant terminal alkyne groups along the polymer backbone serve as highly specific and efficient reactive handles. wiley-vch.de These alkynes can be modified using a variety of chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." sigmaaldrich.com

This strategy allows for the covalent attachment of a wide array of molecules to the polymer after it has been synthesized. For example, azide-functionalized molecules, such as fluorescent dyes, bioactive peptides, or drug molecules, can be "clicked" onto the polymer backbone. sigmaaldrich.com This modular approach separates the challenges of polymerization from those of functionalization, enabling the creation of highly complex and multifunctional materials with precisely controlled structures. Research has shown this technique can be used to create fluorescently labeled probes for biological applications. sigmaaldrich.com

Influence of Functionalization on Polymer Degradation (Hydrolytic and Enzymatic)

The incorporation of this compound into polymer structures provides a versatile terminal alkyne handle that can be used for subsequent functionalization, for example, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This functionalization can significantly influence the degradation behavior of the resulting polymers. The rate of both hydrolytic and enzymatic degradation is affected by several factors introduced by this modification, including changes in hydrophilicity, crystallinity, and steric hindrance around degradable linkages.

Hydrolytic Degradation: The susceptibility of a polymer to hydrolysis—the cleavage of chemical bonds by water—can be tuned by functionalizing the polymer backbone. youtube.com For polyesters, which are a major class of biodegradable polymers, the hydrolysis of ester bonds is a primary degradation mechanism. researchgate.netnih.gov Attaching different functional groups to a polymer backbone containing this compound residues can either accelerate or impede this process.

Increased Hydrophilicity: Functionalizing the alkyne group with hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) or charged groups, can increase the polymer's water uptake. mdpi.com This increased water content within the polymer matrix facilitates greater access of water molecules to hydrolytically labile ester or amide bonds, thereby accelerating the degradation rate. mdpi.com

Steric Hindrance: Conversely, attaching bulky functional groups near degradable linkages can create steric hindrance, physically shielding these bonds from water molecules. This effect can slow the rate of hydrolysis. Research on poly(caprolactone) (PCL) has shown that functionalization adjacent to the hydrolyzable ester group can lead to slower degradation, despite a decrease in crystallinity and hydrophobicity. unc.edu

Cross-linking Density: The alkyne groups introduced by this compound can be used as sites for cross-linking. In a study on alkyne-functionalized elastomers, the degradation rate was found to be dependent on the concentration of the cross-linker. nsf.gov This suggests that the density of the polymer network, which is controlled by functionalization, plays a crucial role in regulating the diffusion of water and thus the degradation kinetics.

The table below summarizes the expected influence of different functionalization strategies on the hydrolytic degradation of polymers containing this compound.

| Functionalization Strategy | Primary Effect | Expected Impact on Hydrolytic Degradation Rate |

| Grafting with hydrophilic polymers (e.g., PEG) | Increased water uptake | Accelerate |

| Introduction of ionic or charged groups | Increased hydrophilicity | Accelerate |

| Attachment of bulky, hydrophobic groups | Steric hindrance and reduced water access | Decelerate |

| Increasing cross-linking density | Reduced water diffusion and chain mobility | Decelerate |

Enzymatic Degradation: The degradation of polymers by enzymes is a surface-erosion process that is highly specific. nih.gov The ability of an enzyme to bind to and cleave polymer chains is influenced by the chemical functionality and morphology of the polymer surface. nih.gov

Functionalization of polymers containing this compound can alter their interaction with enzymes like lipases and proteases, which are responsible for degrading polyesters and polyamides, respectively. nih.govresearchgate.net

Enzyme Recognition and Binding: The nature of the functional group can affect enzyme affinity for the polymer. For instance, hydrophilic functionalization may enhance the binding of certain hydrolytic enzymes by improving the wetting of the polymer surface.

Blocking of Active Sites: The presence of certain functional groups can inhibit enzyme activity. Studies on block copolymers have shown that hydrophilic blocks like poly(N,N'-dimethylaminoethyl methacrylate) (PDMAEMA) can hamper the enzymatic degradation of the polyester block, possibly by blocking the enzyme's active sites or deactivating the protein. mdpi.com

Crystallinity: Functionalization can disrupt the packing of polymer chains, leading to a decrease in crystallinity. Since the amorphous regions of a polymer are generally more susceptible to enzymatic attack than the crystalline regions, a reduction in crystallinity can lead to a faster rate of enzymatic degradation.

The following table outlines how functionalization could modulate enzymatic degradation.

| Functionalization Feature | Influence on Polymer Property | Expected Impact on Enzymatic Degradation Rate |

| Reduced Crystallinity | Increased amorphous content | Accelerate |

| Increased Hydrophilicity | Improved surface wetting for enzyme access | Accelerate |

| Bulky Side Groups | Steric hindrance at cleavage sites | Decelerate |

| Enzyme-Inhibiting Moieties | Deactivation or blocking of enzyme active sites | Decelerate |

Contributions to Advanced Materials Research

The unique combination of a terminal alkyne and a carboxylic acid group makes this compound a valuable building block in advanced materials research. The alkyne group serves as a handle for post-synthesis modification via highly efficient click chemistry, while the carboxylic acid allows it to be incorporated into polyesters and polyamides or to be anchored to surfaces.

This compound is instrumental in the synthesis of materials with tunable optical properties, particularly fluorescent materials. The terminal alkyne allows for the covalent attachment of fluorophores to polymers or surfaces using click chemistry.

A prominent application is the synthesis of alkyne-functionalized boradiazaindacene (BODIPY) dyes. sigmaaldrich.comsigmaaldrich.com this compound can be used as a precursor that, after condensation with appropriate pyrrole derivatives, yields a BODIPY dye with a terminal alkyne. chemicalbook.comfishersci.ca This alkyne-tagged fluorescent dye can then be "clicked" onto various molecular scaffolds, including polymers and biomolecules. This strategy allows for the precise installation of a bright and photostable fluorophore, creating materials with tailored fluorescent properties for applications in sensing and bioimaging. sigmaaldrich.com

The modularity of this approach enables the tuning of optical properties:

Emission Wavelength: By choosing different BODIPY core structures or by further modifying the dye, the emission wavelength can be controlled.

Fluorescence Quantum Yield: The local environment of the attached dye influences its quantum yield. By designing the polymer architecture, fluorescence can be enhanced or quenched in response to external stimuli like temperature or pH. mdpi.com

Sensing Capabilities: The fluorescently labeled material can act as a sensor. The binding of an analyte to a receptor site near the fluorophore can alter the local environment and modulate the fluorescence intensity, leading to a detectable signal.

The dual functionality of this compound is highly advantageous for the functionalization of catalytic surfaces, particularly in the development of nano-organocatalysts. These materials combine the high surface area of nanoparticles with the specific reactivity of organocatalysts.

The typical strategy involves two steps:

Anchoring: The carboxylic acid group of this compound can be used to anchor the molecule onto the surface of a metal oxide nanoparticle (e.g., Fe₃O₄, TiO₂) or other supports. This creates a surface decorated with outward-facing terminal alkyne groups.

Functionalization: The surface-tethered alkyne groups are then used to attach a catalytically active molecule that has been modified with an azide group. This conjugation is achieved through the highly efficient and orthogonal CuAAC click reaction. rsc.org

This method allows for the creation of highly functional and recyclable catalysts. For example, chiral organocatalysts, such as proline derivatives, can be immobilized on magnetic nanoparticles. acs.org The resulting nano-organocatalyst benefits from:

High Catalyst Loading: The high surface area of nanoparticles allows for a dense presentation of catalytic sites.

Enhanced Stability: Covalent tethering prevents the catalyst from leaching into the reaction medium.

Recyclability: In the case of magnetic nanoparticles, the catalyst can be easily recovered from the reaction mixture using an external magnet, improving the sustainability of the process.

This approach has been explored for various catalytic systems, including the immobilization of palladium complexes for coupling reactions and the creation of polymer-grafted nanoparticles for asymmetric catalysis. acs.orgmdpi.com

Biological and Pharmaceutical Applications of 6 Heptynoic Acid and Its Bioconjugates

Development of Molecular Probes and Biological Tools

The terminal alkyne of 6-heptynoic acid serves as a critical component in the assembly of molecular probes designed to investigate complex biological systems. By attaching it to reporter molecules like fluorophores or to structures that mimic biological ligands, researchers can create tools to visualize, track, and interact with specific cellular components.

Fluorescent Probes for Cellular and Subcellular Studies (e.g., Lipid Bilayers)

This compound is utilized as a precursor for fluorescent probes intended for the study of lipid bilayers and cell membranes. biosynth.com Its aliphatic chain allows it to be incorporated into lipid-like structures, positioning the terminal alkyne for conjugation with a fluorescent dye. This strategy has been employed to create chemosensors that mimic biological lipids, facilitating their insertion into bacterial membranes. scholaris.ca

In one approach, this compound was a key component in synthesizing bifunctional chemical reporters for investigating the complex mycobacterial membrane. academie-sciences.frresearchgate.net These probes, containing both an azide (B81097) and an alkyne (derived from this compound), allow for sequential labeling with different fluorophores, enabling detailed studies of the mycomembrane layers, such as the trehalose (B1683222) dimycolate (TDM) and arabinogalactan (B145846) mycolate (AGM) layers. academie-sciences.fr Another application involves its use in the synthesis of alkyne-functionalized Boradiazaindacene (BODIPY) dyes, which are versatile fluorescent reporters. sigmaaldrich.com

Design of Molecular Probes for Receptor Targeting (e.g., A2A Adenosine (B11128) Receptor)

This compound is a key building block for creating molecular probes to target specific cell surface receptors, such as the A2A adenosine receptor (A₂AAR). This receptor is a significant target in medicinal chemistry, and probes are needed to study its function and distribution. Researchers have synthesized high-affinity A₂AAR antagonists based on a pyrazolo[4,3-e] biosynth.comnih.govucl.ac.uktriazolo[1,5-c]pyrimidine scaffold. tum.dediva-portal.org

To turn these antagonists into versatile probes, a linker with a reactive handle is required. By attaching a chain ending in a hydroxyl group to the antagonist core, an ether linkage can be formed. This hydroxyl group is then coupled with this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry. lookchem.com This introduces the terminal alkyne moiety, which serves as a handle for "click" chemistry. This alkyne can then be conjugated to various reporter groups, such as fluorophores (e.g., BODIPY) or biotin (B1667282), to create a family of functionalized pharmacological probes for studying the A₂AAR. tum.de

Bioconjugation Strategies

The ability to selectively attach molecules to proteins and antibodies is fundamental to modern drug development and diagnostics. The terminal alkyne of this compound makes it a valuable reagent in bioconjugation, enabling site-specific modifications that preserve the function of the target biomolecule.

Site-Selective Protein Labeling

Site-selective protein modification is crucial for producing homogeneous bioconjugates with predictable properties. The alkyne group of this compound provides a bioorthogonal handle that can be used for this purpose. In chemical proteomics, this compound has been used as a control compound in metabolic labeling experiments to ensure the specificity of more complex probes. acs.orgnih.gov For example, in studies of O-mycoloylation in Corynebacterium glutamicum, a trehalose-deficient control compound, this compound, failed to label proteins, confirming that the labeling observed with a trehalose-based probe was specific. nih.gov

More directly, the alkyne group is a key functional moiety for thiol-yne coupling reactions, which can target cysteine residues. nih.gov It has also been incorporated into more complex linkers, such as photoaffinity probes containing a diazirine moiety, where it provides the "click" handle for attaching reporter tags after photo-crosslinking to target proteins. tum.desnu.ac.kr

Disulfide Rebridging in Antibody-Drug Conjugate (ADC) Development

A significant application of this compound is in the development of homogeneous antibody-drug conjugates (ADCs) through disulfide rebridging. ucl.ac.uk ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. Traditional conjugation methods often result in heterogeneous mixtures. Disulfide rebridging aims to create a uniform product by targeting the interchain disulfide bonds of an antibody. researchgate.net

A photochemical thiol-yne coupling strategy has been developed for this purpose. nih.govucl.ac.uk In this method, the disulfide bonds of an antibody fragment (Fab) are first reduced to generate free thiol groups. Then, in the presence of this compound and a radical initiator, irradiation with UV light (365 nm) triggers a thiol-yne reaction, where two thiol groups add across the alkyne, effectively "rebridging" the disulfide bond with a new, stable thioether linkage. ucl.ac.ukresearchgate.net

| Parameter | Condition / Result |

|---|---|

| Antibody Fragment | M14-G07 Fab |

| Reagent | This compound |

| Reaction Type | Photochemical Thiol-Yne Coupling |

| Initiation | UV light (365 nm) with radical initiator |

| Conjugation Yield | 40% |

| Required Concentration | High (1 mM antibody) |

While this method demonstrated the feasibility of using this compound for rebridging, the reported conjugation yield was modest (40%) and required high antibody concentrations. ucl.ac.uk Nevertheless, the strategy is notable because the incorporated this compound provides a carboxylic acid handle, which offers a potential point for subsequent attachment of a drug payload, showcasing a pathway to creating site-specific, homogeneous ADCs. ucl.ac.ukresearchgate.net

Thiol-Yne Coupling in ADC Synthesis

A notable application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) through a photochemical thiol-yne coupling reaction. ucl.ac.ukresearchgate.net This strategy is employed for the rebridging of disulfide bonds within antibody fragments. In this process, the interchain disulfide bonds of an antibody fragment, such as a Fab fragment, are first reduced to yield free thiol groups. These thiols then react with the alkyne group of this compound upon irradiation with UV light in the presence of a radical initiator. ucl.ac.ukresearchgate.net

This method has been demonstrated in the disulfide rebridging of an M14-G07 Fab fragment. ucl.ac.ukrsc.org The reaction successfully bridged the disulfide bond, and the remaining carboxylic acid on the this compound linker provides a potential attachment point for a cytotoxic drug or other molecules of interest. ucl.ac.ukresearchgate.net However, research has indicated that this specific photochemical strategy can be challenging, with successful conjugation occurring at very high protein concentrations (e.g., 1 mM) and resulting in modest yields. ucl.ac.ukresearchgate.net

| Parameter | Details | Reference |

| Application | Disulfide rebridging of Fab fragment M14-G07 | ucl.ac.ukrsc.org |

| Reagent | This compound | rsc.org |

| Method | Photochemical thiol-yne coupling | ucl.ac.uk |

| Conditions | UV irradiation (365 nm), presence of a radical initiator | ucl.ac.ukresearchgate.net |

| Yield | 40% (at 1 mM antibody concentration) | ucl.ac.ukresearchgate.net |

Advantages in Controlled Drug Loading and Aggregate Mitigation

The strategy of rebridging disulfide bonds, for which this compound can be used, is a significant advancement in creating homogeneous ADCs. ucl.ac.uk Traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs). nih.gov High DAR species can be prone to aggregation, which is a major stability issue for ADCs. ucl.ac.uknih.gov

By targeting the four interchain disulfide bonds, disulfide bridging strategies allow for the production of ADCs with a precisely controlled DAR of 4. researchgate.net This homogeneity offers significant advantages, including:

Controlled Drug Loading: Ensures a uniform product where each antibody carries a specific number of drug molecules. ucl.ac.uk

Aggregate Mitigation: Eliminates high DAR species that are often responsible for protein aggregation and instability. ucl.ac.uk

Native Antibody Use: Avoids the need for genetic engineering of the antibody, making the process applicable to native antibody constructs. ucl.ac.uk

While the thiol-yne approach with this compound itself has shown limitations in yield, it is part of a broader class of disulfide bridging techniques that offer these critical benefits for the development of next-generation ADCs. ucl.ac.ukresearchgate.net

Incorporation into Non-Canonical Amino Acids for Protein Engineering

This compound is a precursor for the synthesis of non-canonical amino acids (ncAAs), which can be incorporated into proteins to introduce novel chemical functionalities. mdpi.combeilstein-journals.org These ncAAs act as chemical handles, allowing for site-specific protein modification.

One such example is the synthesis of Nε-heptenoyllysine (Hek). mdpi.com In this synthesis, 6-heptenoic acid is first activated with N-hydroxysuccinimide (NHS). The resulting activated ester is then reacted with the epsilon-amino group of Nα-Boc protected lysine. Subsequent deprotection yields the final Hek amino acid. mdpi.com Similarly, methyl (S)-2-(tert-butoxycarbonylamino)hept-6-enoate, another important building block for peptide synthesis, can be prepared from derivatives of 6-heptenoic acid. beilstein-journals.org The incorporation of such ncAAs into a protein's structure enables "protein engineering" and decoration with other molecules, such as polymers or imaging agents, through chemoselective ligation reactions targeting the terminal alkyne. mdpi.com

Selective Labeling Strategies for Protein Quantification (e.g., via SF-alkyne derivatives)

Derivatives of this compound are utilized in sophisticated chemical proteomics strategies for the selective labeling and absolute quantification of proteins. ugent.bescribd.com A specific example involves an amide derivative of 4-(2-aminoethyl) benzenesulfonyl fluoride (B91410) and this compound, referred to as an "SF-alkyne" probe. ugent.bescribd.com

This strategy targets the hydroxyl groups of serine residues in serine protease enzymes. The SF-alkyne probe selectively reacts with and labels the active serine proteases. The alkyne handle introduced by the this compound moiety is then used for a subsequent "click" reaction with an azide-containing tag, such as azido-DOTA-Eu (a metal-coded affinity tag). ugent.bescribd.com The labeled proteins can then be detected and quantified with high sensitivity using techniques like High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). ugent.bescribd.com This method has been successfully applied to determine active serine proteases in biological samples with a limit of detection as low as 0.2 fmol. ugent.bescribd.com

Investigations into Bioactive Properties

Beyond its use as a chemical tool, this compound and its derivatives have been investigated for their intrinsic biological activities.

Potential Antimicrobial and Antifungal Activity

This compound is recognized for its potential antimicrobial and antifungal properties. guidechem.com Research into fatty acids has shown that they can possess activity against various microbes, including bacteria and fungi. researchgate.net

Specific studies have evaluated conjugates of this compound for their antibacterial effects. In one study, a conjugate of the fluoroquinolone antibiotic moxifloxacin (B1663623) with this compound (designated compound 10m) was synthesized and tested. mdpi.com This conjugate demonstrated moderate activity against several bacterial strains.

| Bacterial Strain | Conjugate | MIC (μg/mL) | Reference |

| S. aureus ATCC 25923 | Moxifloxacin-6-heptynoic acid (10m) | 2 | mdpi.com |

| S. epidermidis ATCC 12228 | Moxifloxacin-6-heptynoic acid (10m) | 2 | mdpi.com |

| E. faecalis ATCC 29212 | Moxifloxacin-6-heptynoic acid (10m) | 4 | mdpi.com |

| M. tuberculosis Spec. 210 | Moxifloxacin-6-heptynoic acid (10m) | 1.56 | mdpi.com |

Cholinesterase Enzyme Inhibition Studies

This compound has been identified as an inhibitor of cholinesterase enzymes. biosynth.com Cholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting acetylcholinesterase (AChE), these compounds increase the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. nih.gov The identification of this compound as a cholinesterase inhibitor suggests its potential as a scaffold for the development of new therapeutic agents targeting these enzymes. biosynth.com

Catalytic Studies Involving 6 Heptynoic Acid

Substrate Reactivity in Homogeneous Catalysis

Homogeneous catalysis offers a powerful platform for studying the intrinsic reactivity of substrates like 6-heptynoic acid. Research in this area has utilized gold, copper, and palladium complexes, uncovering key factors that govern reaction outcomes, such as catalyst structure, ligands, and the solvent environment.

Gold catalysts are renowned for their ability to activate alkyne bonds toward nucleophilic attack. However, the formation of seven-membered rings via cycloisomerization of substrates like this compound has proven to be more challenging than the formation of smaller rings.

In one study, the cyclization of 7-bromo-6-heptynoic acid, a derivative of this compound, was achieved using a hydroxo-bridged dinuclear gold(I) complex, [{Au(IPr)}₂ (μ-OH)][BF₄]. mdpi.com This reaction yielded the corresponding ε-alkylidene-lactone. mdpi.com Notably, the reaction conditions required for the cyclization of this seven-carbon chain acid were more demanding compared to its six-carbon analogue, 6-bromo-5-hexynoic acid. The successful conversion of 7-bromo-6-heptynoic acid necessitated a higher gold catalyst loading, elevated temperature, and a longer reaction time, highlighting the increased difficulty in forming the seven-membered ring structure. mdpi.com

Another study focused on the direct cyclization of this compound itself, employing various gold(I) complexes in hexafluoroisopropanol (HFIP) as the solvent. This research demonstrated that the reaction could proceed using a simple gold(I) chloride precursor activated by the solvent, without the need for traditional silver-based co-catalysts. ehu.es

| Substrate | Catalyst | Key Findings | Reference |

|---|---|---|---|

| 7-Bromo-6-heptynoic acid | [{Au(IPr)}₂(μ-OH)][BF₄] | Reaction is more demanding than for the analogous 6-carbon acid; requires higher catalyst load, temperature, and time. | mdpi.com |

| This compound | [AuCl(L)] complexes | Cyclization is achievable in HFIP solvent, which acts as an activator, avoiding the need for silver salts. | ehu.es |

Copper catalysts, particularly copper(I) bromide (CuBr), have been investigated for the cycloisomerization of alkynoic acids. While effective for synthesizing five-membered lactones from γ-alkynoic acids in aqueous media, this catalytic system has shown limitations with longer-chain substrates.

Specifically, attempts to extend the scope of a CuBr-catalyzed aqueous protocol to the cyclization of this compound to form a seven-membered enol-lactone were unsuccessful. core.ac.ukmdpi.com Further research confirmed this limitation, as attempts to cyclize this compound with phosphine-ligated copper(I) complexes of the type [Cu(PPh₃)₃(NCMe)][B(O₂C₆H₄-4-R)₂] also failed. uniovi.es These findings indicate that the specific combination of a copper catalyst and this compound is not conducive to the desired cycloisomerization under the tested conditions.

Palladium complexes have demonstrated success in catalyzing the cycloisomerization of alkynoic acids, including those that are challenging for other metals. The outcome of these reactions is highly dependent on the palladium complex and the presence of additives.

Research on the cyclization of 5-heptynoic acid, a constitutional isomer of this compound, showed that a palladium dimer catalyst alone was completely inactive. mdpi.com However, the addition of 4-nitrocatechol (B145892) as a co-catalyst enabled the reaction to proceed to completion, affording the corresponding six-membered alkylidene-lactone in good yield. mdpi.com This demonstrates a powerful cooperative effect between the palladium center and the additive.

Furthermore, specific types of palladium catalysts have been found to be competent for the direct cyclization of ε-alkynoic acids. Indenediide palladium(II) pincer complexes have been shown to effectively catalyze the cyclization of substrates like this compound to form the corresponding 7-membered ring lactones under mild conditions. uniovi.es

| Substrate | Catalyst System | Result | Reference |

|---|---|---|---|

| 5-Heptynoic acid | Pd dimer I | No reaction. | mdpi.com |

| 5-Heptynoic acid | Pd dimer I + 4-nitrocatechol (30 mol%) | Complete conversion to the 6-membered lactone (70% yield). | mdpi.com |

| ε-Alkynoic acids (e.g., this compound) | Indenediide palladium(II) pincer complexes | Successful cyclization to form 7-membered ring lactones. | uniovi.es |

The catalytic transformation of this compound and its isomers is profoundly influenced by the choice of ligands and solvents, which can dictate whether a reaction proceeds at all.

Ligand/Additive Effects: The crucial role of additives is starkly illustrated in palladium catalysis. The cycloisomerization of 5-heptynoic acid is completely reliant on the presence of a hydrogen-bond donor additive like 4-nitrocatechol, which acts as a proton shuttle to facilitate the catalytic cycle. mdpi.com Without this additive, the palladium catalyst is ineffective. mdpi.com

Solvent Effects: The solvent can act as more than just a medium, playing an active role in catalysis. In gold-catalyzed cycloisomerizations, the hydrogen-bonding donor properties of hexafluoroisopropanol (HFIP) were utilized to activate [AuCl(L)] complexes, thereby circumventing the need for silver-salt activators. ehu.es Conversely, solvent choice can also lead to reaction failure. The failure of CuBr to cyclize this compound occurred in a tBuOH/H₂O mixture. core.ac.uk While not tested on this compound, it was noted that the cyclization of the shorter 5-hexynoic acid, which also failed in the aqueous mixture, could be achieved by switching the solvent to acetonitrile, highlighting the critical nature of the solvent environment. core.ac.uk

This compound Derivatives in Supported Catalysis

Moving from homogeneous to heterogeneous or supported catalysis offers advantages in catalyst separation and reuse. The reactivity of this compound has also been explored in these systems.

The performance of supported gold catalysts for the cyclization of this compound has been investigated, particularly with systems designed to mimic enzymatic activity. A study using a metalloenzyme-mimicking supramolecular catalyst, where gold is non-covalently supported within an inverted cationic micelle, tested the cyclization of several alkynoic acids. iastate.edu

In this system, this compound displayed lower reactivity compared to its shorter-chain counterparts, 4-pentynoic acid and 5-hexynoic acid. iastate.edu While 4-pentynoic acid underwent quantitative conversion, the cyclization of this compound was significantly less efficient. iastate.edu Despite this, the supramolecular catalyst demonstrated far greater activity than conventional supported gold catalysts, such as gold nanoparticles on metal oxides, which were reported to be either inactive or provide very low yields for this type of transformation. iastate.edu

| Substrate | Catalyst System | Result | Reference |

|---|---|---|---|